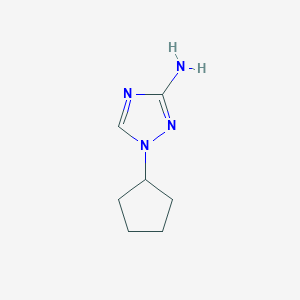

1-Cyclopentyl-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

1-cyclopentyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H12N4/c8-7-9-5-11(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,8,10) |

InChI Key |

WQHIJBMUPWSCAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 1h 1,2,4 Triazol 3 Amine

Established Synthetic Pathways for 1,2,4-Triazol-3-amine Core Systems

The formation of the 1,2,4-triazol-3-amine scaffold is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. These can be broadly categorized into multi-step syntheses, cycloaddition reactions, and condensation reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile and convergent route to 3-amino-1,2,4-triazoles, often starting from simple precursors like thioureas. nih.gov A general and efficient method involves the cyclization of a substituted hydrazinecarboximidamide intermediate. nih.govnih.gov This intermediate can be prepared through two main pathways, allowing for diversification of substituents on the triazole ring and the amino group. nih.gov

One common approach begins with a thiourea derivative, which is activated, often by S-alkylation, and then reacted with a hydrazine to form the key hydrazinecarboximidamide intermediate. nih.gov This intermediate is then cyclized, typically by heating with a formic acid equivalent such as trimethyl orthoformate, to yield the 1,2,4-triazole (B32235) ring. nih.gov For instance, N,N-disubstituted thioureas can be treated with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium molybdate to form a reactive intermediate, which upon reaction with a hydrazine and subsequent cyclization, affords the desired 1-substituted-3-amino-1,2,4-triazole. nih.gov

Another multi-step approach involves the initial reaction of an aminoguanidine salt, such as aminoguanidine bicarbonate, with formic acid to produce aminoguanidine formate. google.comorgsyn.org This intermediate is then cyclized by heating, often to temperatures between 110°C and 200°C, to yield 3-amino-1,2,4-triazole. google.com This parent compound can then be subjected to N-alkylation to introduce the desired substituent.

| Starting Material | Key Intermediate | Cyclization Reagent | Product | Reference |

| Substituted Thiourea | Hydrazinecarboximidamide | Trimethyl Orthoformate | 1,3-Disubstituted-1,2,4-triazol-3-amine | nih.gov |

| Aminoguanidine Bicarbonate | Aminoguanidine Formate | Heat | 3-Amino-1,2,4-triazole | google.com |

Cycloaddition Reactions in Triazole Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and often regioselective method for the direct synthesis of the 1,2,4-triazole ring. These reactions typically involve the combination of a three-atom component with a two-atom component.

A notable example is the reaction of nitrile imines with guanidine derivatives. nih.gov Nitrile imines, generated in situ from hydrazonoyl chlorides, can undergo a 1,3-dipolar cycloaddition with the C=N bond of guanidine or its derivatives. nih.govresearchgate.net This process proceeds under ambient conditions and provides a direct route to functionalized 3-amino-1,2,4-triazoles with good yields and excellent regioselectivity. nih.gov

Another strategy involves a metal- and oxidant-free three-component condensation that can be viewed as a [2+1+2] cyclization. This reaction between amidines, isothiocyanates, and hydrazines provides structurally diverse and fully substituted 1H-1,2,4-triazol-3-amines under mild conditions. organic-chemistry.org Similarly, aryl diazonium salts can react with isocyanides in a [3+2] cycloaddition manner. The regioselectivity of this reaction can be controlled by the choice of catalyst; for example, Ag(I) catalysts tend to yield 1,3-disubstituted-1,2,4-triazoles, while copper catalysts favor the formation of 1,5-disubstituted isomers. frontiersin.org

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product | Reference |

| Nitrile Imine | Guanidine | [3+2] Cycloaddition | Base | 3-Amino-1,2,4-triazole | nih.gov |

| Amidine, Isothiocyanate | Hydrazine | [2+1+2] Cyclization | None | Substituted 1H-1,2,4-triazol-3-amine | organic-chemistry.org |

| Aryl Diazonium Salt | Isocyanide | [3+2] Cycloaddition | Ag(I) or Cu(I) | Disubstituted 1,2,4-triazole | frontiersin.org |

Condensation Reactions for 1,2,4-Triazole Nucleus Assembly

Condensation reactions are among the most traditional and widely used methods for assembling the 1,2,4-triazole nucleus. These reactions typically involve the cyclizative dehydration of linear precursors.

A classic method is the reaction of aminoguanidine with a carboxylic acid or its derivatives. For instance, direct condensation of various carboxylic acids with aminoguanidine bicarbonate under microwave irradiation and acid catalysis provides a green and straightforward synthesis of 5-substituted-3-amino-1,2,4-triazoles. mdpi.com The reaction of N-acyl aminoguanidines, formed from the reaction of aminoguanidine with acid chlorides, can also lead to the triazole ring upon heating. researchgate.net

Another important condensation strategy is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. researchgate.net A related method, the Einhorn–Brunner reaction, involves the condensation of a hydrazine with a diacylamine in the presence of a weak acid. researchgate.net Furthermore, a one-pot reaction starting from thiourea, dimethyl sulfate, and various hydrazides can efficiently produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com

Introduction and Functionalization of the Cyclopentyl Moiety

Once the 3-amino-1,2,4-triazole core is synthesized, the next step towards 1-Cyclopentyl-1H-1,2,4-triazol-3-amine is the introduction of the cyclopentyl group. Subsequently, the exocyclic amino group can be further functionalized to generate a diverse range of derivatives.

Strategies for N-Alkylation with Cyclopentyl Groups

The introduction of an alkyl group onto a nitrogen atom of the 1,2,4-triazole ring is a common transformation. The alkylation of 3-amino-1,2,4-triazole is complicated by the presence of multiple nucleophilic nitrogen atoms (N1, N2, N4, and the exocyclic amino group). However, selective N1-alkylation can often be achieved under controlled conditions. nih.govresearchgate.net

The most direct method for introducing the cyclopentyl group is the reaction of 3-amino-1,2,4-triazole with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation. Computational and experimental studies have shown that the N1 and N2 positions are generally the most nucleophilic sites in the triazole ring, with the exocyclic amino group being less reactive towards alkyl halides. nih.gov To achieve selective N1-alkylation, it is sometimes necessary to use a protecting group on the exocyclic amine. For example, forming a 3-acetylamino-1,2,4-triazole allows for more selective alkylation at the ring nitrogens, after which the acetyl group can be removed by hydrolysis. nih.gov

| Substrate | Alkylating Agent | Base | Product | Notes | Reference |

| 3-Amino-1,2,4-triazole | Alkyl Halide | Various | Mixture of N1- and N4-alkylated isomers | Regioselectivity can be an issue. | nih.gov |

| 3-Acetylamino-1,2,4-triazole | Alkyl Halide | Various | 1-Alkyl-3-acetylamino-1,2,4-triazole | Protecting group strategy for improved selectivity. | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

In a hypothetical ¹H-NMR spectrum , one would anticipate distinct signals corresponding to the protons of the cyclopentyl group and the triazole ring. The protons on the cyclopentyl ring would likely appear as a series of multiplets in the aliphatic region of the spectrum. The methine proton directly attached to the triazole nitrogen would be expected to resonate at a downfield chemical shift compared to the other cyclopentyl protons due to the electron-withdrawing effect of the nitrogenous ring. The triazole ring possesses a single aromatic proton which would be observed as a singlet in the aromatic region. The protons of the amine group (-NH₂) would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C-NMR spectrum would complement the proton data by revealing the number of unique carbon environments. One would expect to see signals for the carbons of the cyclopentyl ring, with the carbon atom bonded to the triazole nitrogen appearing at a lower field. The two carbon atoms of the 1,2,4-triazole (B32235) ring would also give rise to distinct signals in the downfield region, characteristic of carbons in a heteroaromatic system.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 1-Cyclopentyl-1H-1,2,4-triazol-3-amine

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Cyclopentyl-CH | Downfield multiplet | Lower field aliphatic C |

| Cyclopentyl-CH₂ | Aliphatic multiplets | Aliphatic C |

| Triazole-CH | Aromatic singlet | Heteroaromatic C |

| Triazole-C-NH₂ | - | Heteroaromatic C |

Note: The exact chemical shifts would need to be determined experimentally.

Mass Spectrometry (MS and HRMS) for Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would likely involve the loss of the cyclopentyl group or fragmentation of the triazole ring, providing further structural evidence.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentyl group would be observed around 2850-2960 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring would likely produce absorptions in the 1400-1650 cm⁻¹ region. Additionally, N-H bending vibrations of the amine group would be expected in the 1580-1650 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1580-1650 |

| Alkane (Cyclopentyl) | C-H Stretch | 2850-2960 |

Note: These are expected ranges and the actual peak positions would need to be determined from an experimental spectrum.

Tautomerism and Isomerism in 1,2,4 Triazol 3 Amine Systems

Annular Prototropic Tautomerism of the Triazole Ring

The 1,2,4-triazole (B32235) ring is characterized by the presence of three nitrogen atoms, which allows for the migration of a proton, a phenomenon known as annular prototropic tautomerism. nih.gov For asymmetrically substituted 3-amino-1,2,4-triazoles, such as 1-Cyclopentyl-1H-1,2,4-triazol-3-amine, several tautomeric forms are theoretically possible. The movement of the proton between the nitrogen atoms of the triazole ring results in different isomers.

In the case of 3-amino-1,2,4-triazole, three potential tautomers can exist: the 3-amino-1H, 3-amino-2H, and 3-amino-4H forms. ijsr.net However, for a 1-substituted derivative like the compound , the substituent at the N1 position restricts the possible tautomeric forms. The key equilibrium would be between the amino and imino forms, as well as potential proton migration to other nitrogen atoms if not blocked by a substituent. The 1H-1,2,4-triazole form is generally considered to be more stable than the 4H-form for the parent ring. researchgate.net

The prepared 5(3)-amino-1,2,4-triazoles may exist in three forms due to annular prototropic tautomerism: 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles. nih.gov

Theoretical and Experimental Investigations of Tautomeric Forms

The study of tautomeric equilibria in 1,2,4-triazole systems employs a combination of theoretical calculations and experimental methods. nih.govresearchgate.net Quantum-chemical calculations are a powerful tool for determining the relative stability of different tautomers. researchgate.net These computational models can predict the most abundant tautomer in various environments, such as in the gas phase or in solution. researchgate.net

Experimentally, NMR spectroscopy is a key technique for investigating tautomerism in solution. nih.govrsc.org In some cases, rapid tautomeric transformations can lead to broadened signals in the 13C NMR spectra, making the individual tautomers indistinguishable under the experimental conditions. nih.gov This indicates that the triazole ring is involved in a dynamic equilibrium. nih.gov

X-ray crystallography provides definitive evidence for the structure of these compounds in the solid state. nih.govrsc.org Studies on similar 1,2,4-triazole derivatives have shown that the solid-state structure often corresponds to one of the most stable tautomeric forms predicted by theoretical calculations. nih.gov For instance, tautomerizable 1,2,4-triazoles with a primary amino group typically crystallize in the 5-amino form, with the annular hydrogen atom located near the amino group. nih.gov

Influence of Substitution Patterns on Tautomeric Equilibria

The nature and position of substituents on the 1,2,4-triazole ring have a significant impact on the tautomeric equilibrium. nih.govresearchgate.net The electronic properties of the substituent can alter the relative stability of the different tautomeric forms. For example, the presence of electron-withdrawing groups on the carbon atom of the triazole ring can shift the equilibrium. nih.gov

In studies of related compounds, it has been observed that the more electron-withdrawing a substituent is, the more the equilibrium is shifted towards the 5-amino-1H-tautomers. nih.gov While specific experimental data for the cyclopentyl group's effect on this compound is not detailed in the surveyed literature, general principles suggest that as a bulky, electron-donating alkyl group, it would influence the equilibrium, though perhaps less dramatically than a strong electron-withdrawing group. The steric bulk of the cyclopentyl group could also play a role in favoring certain conformations or tautomers.

The table below summarizes the general stability order for tautomers of some substituted 1,2,4-triazoles as discussed in the literature.

| Substituted 1,2,4-Triazole | Tautomeric Forms | Stability Order |

| 3-Chloro-1,2,4-triazole | 3-chloro-1H, 3-chloro-4H, 5-chloro-1H | 1H > 5-chloro-1H > 4H ijsr.net |

| 3-Bromo-1,2,4-triazole | 3-bromo-1H, 3-bromo-4H, 5-bromo-1H | 1H and 5-bromo-1H are similar in energy, and the 4H is the most stable. ijsr.net |

| 3-Amino-1,2,4-triazole | 3-amino-1H, 3-amino-2H, 3-amino-4H | 1H > 2H > 4H ijsr.net |

Structure Activity Relationship Sar Studies of 1 Cyclopentyl 1h 1,2,4 Triazol 3 Amine Derivatives

Impact of the Cyclopentyl Moiety on Biological Activity

Research into N-substituted 1,2,4-triazoles indicates that the nature of the substituent at the nitrogen positions significantly influences the biological activity. While direct SAR studies comparing the cyclopentyl group to other cycloalkyl or alkyl chains on the 3-amino-1,2,4-triazole core are not extensively documented, broader SAR principles for 1,2,4-triazoles can provide valuable insights. For instance, studies on various classes of 1,2,4-triazole (B32235) derivatives have shown that bulky and hydrophobic groups at the nitrogen positions can enhance binding to target enzymes or receptors. The cyclopentyl moiety, being a moderately sized and non-polar cycloalkane, can fit into specific hydrophobic pockets within a biological target, potentially increasing binding affinity and, consequently, potency.

In some series of 1,2,4-triazole derivatives, the presence of an N-aryl substituent is found to be crucial for high activity, whereas in others, alkyl or cycloalkyl groups are preferred. For example, in certain antibacterial agents, N4-phenyl substitution showed higher activity compared to alkyl groups. Conversely, for other activities, longer alkyl chains at the N4 position have been shown to decrease activity significantly, suggesting that an optimal size and lipophilicity are required. The cyclopentyl group offers a balance of these properties—it is more conformationally restricted and larger than small alkyl chains like methyl or ethyl, but less bulky than larger groups like cyclohexyl or adamantyl, and possesses a different spatial arrangement than a planar phenyl ring. This specific three-dimensional shape and lipophilicity are key determinants of its contribution to the biological profile of the parent compound.

Table 1: General Comparison of N-Substituent Effects on the Biological Activity of 1,2,4-Triazole Derivatives

Role of the Amino Group and its Derivatization in Activity Modulation

The amino group at the C3 position is a key functional feature of the 1-Cyclopentyl-1H-1,2,4-triazol-3-amine scaffold. It serves as a hydrogen bond donor and a site for further chemical modification, which can significantly modulate the biological activity. Studies have revealed that the 3-amino-1,2,4-triazole core is an effective scaffold for developing agents with potential therapeutic applications, including anticancer activity. researchgate.net

Derivatization of the amino group is a common strategy to explore the SAR and optimize the activity of these compounds. One of the most frequent modifications is the conversion of the primary amine into a Schiff base (an imine) through condensation with various aldehydes. This transformation not only alters the electronic and steric properties of the molecule but also introduces new substituent groups that can engage in additional interactions with biological targets.

For example, a series of Schiff bases derived from 3-amino-1H-1,2,4-triazole and substituted benzaldehydes were synthesized and evaluated for their in vitro anticancer activity. mdpi.com The results showed that the nature of the substituent on the benzaldehyde (B42025) moiety had a profound impact on cytotoxicity. Derivatives bearing electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OCH₃) on the phenyl ring demonstrated potent activity against liver (HEPG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. mdpi.com This indicates that the electronic properties and the potential for additional hydrogen bonding or hydrophobic interactions introduced by these substituents are critical for modulating the anticancer efficacy.

In other studies focusing on antimicrobial activity, Schiff bases derived from 4-amino-1,2,4-triazole-3-thiones also showed that substituents on the aromatic aldehyde play a key role. jocpr.com For instance, a derivative with a 4-methoxyphenyl (B3050149) moiety exhibited the highest activity against Candida albicans. jocpr.com These findings underscore the importance of the amino group as a handle for derivatization to fine-tune the biological activity of the triazole scaffold.

Table 2: Anticancer Activity of Schiff Base Derivatives of 3-Amino-1,2,4-triazole

Substituent Effects on the Triazole Ring System

Beyond the N1 and C3 positions, modifications at other positions of the 1,2,4-triazole ring, particularly at the C5 position, are critical for modulating biological activity. The introduction of various substituents at C5 can influence the molecule's electronic distribution, steric profile, and ability to interact with biological targets.

SAR studies on 3,5-disubstituted-1,2,4-triazoles have frequently shown that an aryl group at the C5 position is beneficial for a range of activities. The electronic nature of substituents on this aryl ring can further refine the compound's potency. For instance, in a study of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, the presence of a 4-trichloromethyl group on the C5-phenyl ring resulted in the highest antibacterial activity, equivalent to the standard drug ceftriaxone. In the same series, compounds with 4-chloro and 4-bromo substituents also demonstrated good activity. This suggests that potent electron-withdrawing groups on the C5-aryl moiety can enhance antibacterial efficacy.

Table 3: Effect of C5-Aryl Substituents on the Biological Activity of 1,2,4-Triazole Derivatives

Establishment of SAR Models for Optimized Biological Efficacy

To better understand and predict the biological activity of 1,2,4-triazole derivatives, quantitative structure-activity relationship (QSAR) models are frequently developed. These mathematical models correlate the structural or physicochemical properties of a series of compounds with their biological activities, providing valuable insights for the rational design of more potent and selective molecules.

Numerous 2D and 3D-QSAR studies have been conducted on various classes of 1,2,4-triazole derivatives. These models often highlight the importance of several key molecular descriptors in determining biological efficacy.

Commonly Identified Descriptors in QSAR Models for 1,2,4-Triazoles:

Electronic Properties: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the Highest Occupied Molecular Orbital (EHOMO) are frequently significant. For instance, one study established a correlation where the introduction of electron-withdrawing groups, which would lower the ELUMO, was favorable for activity.

Hydrophobicity: The partition coefficient (log P) is a critical descriptor, indicating the compound's ability to cross cell membranes. Optimizing hydrophobicity is often essential for achieving good in vivo activity.

Steric Factors: Descriptors like Molar Refractivity (MR) and molecular volume are used to model the influence of the size and shape of substituents. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize regions where steric bulk is either favorable or unfavorable for activity.

For example, a 3D-QSAR study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives as anticancer agents generated a statistically significant model (r² = 0.8713). jocpr.com The model revealed that specific steric and electrostatic fields around the molecule were critical for its anticancer activity, suggesting that low to optimum electronegative substituents and optimally sized bulkier moieties would enhance potency. jocpr.com Another QSAR study based on the Hansch-Fujita approach established a correlation between the antifungal activity (pIC50) of 1,2,4-triazole derivatives and descriptors such as ELUMO, log P, and MR.

These models serve as powerful predictive tools, allowing medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of exhibiting desired biological effects, thereby optimizing the drug discovery process.

Table 4: Overview of QSAR Models for 1,2,4-Triazole Derivatives

Preclinical Biological Activity of 1 Cyclopentyl 1h 1,2,4 Triazol 3 Amine in Vitro Studies

Antifungal Activity Assessment

Inhibition of Fungal Pathogens

Derivatives of 1,2,4-triazole (B32235) are renowned for their antifungal properties. nih.gov Numerous studies have documented their efficacy against a wide array of fungal pathogens. For instance, various novel 1,2,4-triazole derivatives have shown potent activity against fungal species such as Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and Microsporum gypseum. nih.govnih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives have been reported to be in the low microgram per milliliter range, sometimes superior to standard drugs like ketoconazole (B1673606) and fluconazole. nih.govnih.gov However, no published data specifically report the MIC values or spectrum of activity for 1-Cyclopentyl-1H-1,2,4-triazol-3-amine against any fungal strains.

Targeting Fungal Metabolic Pathways (e.g., 14α-Demethylase)

The primary mechanism of action for many antifungal azoles, including 1,2,4-triazole derivatives, is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol production, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. nih.gov Molecular docking studies on various 1,2,4-triazole derivatives have supported the hypothesis that the triazole nitrogen atom (N4) coordinates with the heme iron atom in the active site of CYP51. nih.gov While it is plausible that this compound could act via this mechanism, empirical evidence from enzymatic assays or in silico modeling specific to this compound is currently unavailable.

Anticancer and Antiproliferative Activity Investigations

Cytotoxicity against Cancer Cell Lines

The 1,2,4-triazole scaffold is present in several approved anticancer drugs, such as letrozole (B1683767) and anastrozole. nih.gov A multitude of synthetic 1,2,4-triazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have reported potent antiproliferative activity for certain derivatives against lung, breast, and leukemia cell lines, with IC50 values often in the low micromolar range. nih.gov For example, some 4,5-disubstituted-4H-1,2,4-triazol-3-amine compounds have demonstrated significant cytotoxicity against A549 (lung), NCI-H460 (lung), and NCI-H23 (lung) cancer cells. nih.gov There are no specific published reports detailing the cytotoxic profile of this compound against any cancer cell lines.

Cell Cycle Modulation and Apoptosis Induction

Beyond direct cytotoxicity, some 1,2,4-triazole derivatives have been shown to exert their anticancer effects by interfering with the cell cycle and inducing apoptosis (programmed cell death). researchgate.netresearchgate.net Flow cytometry analyses have revealed that certain triazole compounds can cause cell cycle arrest at specific phases, such as G2/M. nih.gov Furthermore, the induction of apoptosis has been confirmed through assays that detect the activation of key proteins like caspases and PARP, as well as changes in the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov As with other biological activities, no studies have specifically investigated the effects of this compound on cell cycle progression or apoptosis in cancer cells.

Antimicrobial and Antibacterial Activity Evaluations

In addition to antifungal properties, the 1,2,4-triazole core has been explored for its antibacterial potential. nih.govnih.gov Various derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.gov Some compounds have exhibited significant antibacterial activity, with MIC values comparable or even superior to standard antibiotics like ampicillin (B1664943) and streptomycin. nih.govnih.gov The specific structural features of each derivative play a crucial role in determining its antibacterial spectrum and potency. To date, the scientific literature lacks any reports on the in vitro antibacterial activity of this compound.

Inhibition of Bacterial Growth

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antibacterial agents, with numerous derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The global rise of antibiotic resistance necessitates the discovery of novel antimicrobial compounds, and 1,2,4-triazole derivatives represent a promising area of research. nih.govnih.gov

Research has demonstrated that modifications to the 1,2,4-triazole ring system can lead to potent antibacterial agents. nih.gov For instance, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives have shown high activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov Similarly, hybrids of clinafloxacin (B351) and 1,2,4-triazole displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with some derivatives being more active against methicillin-resistant Staphylococcus aureus (MRSA) than the parent antibiotic. nih.gov One study reported that 2-{3-[(4-bromobenzylidene)amino]-1H-1,2,4-triazol-5-ylthio}-acetohydrazide was the most active derivative against tested bacteria. nih.gov The introduction of halogen and nitro groups on aromatic substituents has been shown to significantly enhance the inhibitory activity of these compounds. nih.gov

Antistaphylococcal Potential

Among the bacterial pathogens, Staphylococcus aureus is a primary target for new drug development due to the prevalence of resistant strains like MRSA. nih.gov Several studies have specifically highlighted the antistaphylococcal potential of 1,2,4-triazole amine derivatives. nih.govnih.gov

A series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antibacterial activity against S. aureus, with some compounds showing efficacy superior to the standard drug streptomycin. nih.gov Another study found that certain 1,2,4-triazole derivatives were highly active against Gram-positive bacteria, including S. aureus and S. pyogenes, with MIC values as low as 0.132 mM. nih.gov Furthermore, a series of [2-(3-R-1H- nih.govnih.govnih.gov-triazol-5-yl)phenyl]amines showed high antibacterial activity against Staphylococcus aureus, with MIC values ranging from 10.1 to 62.4 µM. nih.gov Specifically, 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline and 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline demonstrated potent activity with MICs of 5.2 and 6.1 µM, respectively, which is comparable to ciprofloxacin. nih.gov The presence of a cycloalkyl or an electron-rich heterocyclic fragment at the third position of the triazole ring was identified as crucial for this antistaphylococcal activity. nih.gov

| Compound Class/Derivative | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | nih.gov |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | nih.gov |

| Clinafloxacin-triazole hybrids (e.g., with 4-toyl group) | MRSA | 0.25 µg/mL | nih.gov |

| 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | S. aureus | 5.2 µM | nih.gov |

| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | S. aureus | 6.1 µM | nih.gov |

Enzyme Inhibition Studies and Target Identification

The 1,2,4-triazole amine scaffold has been identified as a valuable framework for designing inhibitors of various enzymes implicated in human diseases.

Kinase Inhibition (e.g., BRAF, EGFR, Tubulin, CDK2, CDK4/6)

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them attractive targets for drug discovery. Several 1,2,4-triazole derivatives have been investigated as kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): A series of indolyl 1,2,4-triazole derivatives were designed and evaluated for their inhibitory activity against CDK4 and CDK6. nih.gov The inhibitory concentrations (IC50) ranged from 0.049 µM to 3.031 µM for CDK4 and from 0.075 µM to 1.11 µM for CDK6. nih.gov Two compounds in this series, Vf and Vg, showed potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Another study on 1-acyl-1H- nih.govnih.govnih.govtriazole-3,5-diamine analogues found them to be potent and selective inhibitors of CDK1 and CDK2. researchgate.net

Tubulin: Tubulin is the building block of microtubules, which are essential for cell division, making it a key target for anticancer agents. researchgate.net A study focused on designing new 1,2,4-triazole derivatives to target β-tubulin, with molecular docking results suggesting strong binding potential. researchgate.net

Serine Protease Inhibition (e.g., Factor XIIa, Thrombin)

Serine proteases like Factor XIIa (FXIIa) and thrombin are key enzymes in the blood coagulation cascade and are targets for anticoagulant therapies. nih.govnih.gov Acylated 1,2,4-triazol-5-amines have emerged as potent and selective inhibitors of these enzymes. nih.govnih.govresearchgate.net

These compounds act as covalent inhibitors, forming an acyl-enzyme complex. researchgate.netresearchgate.net The introduction of an amide moiety into the 3-aryl aminotriazole scaffold enhanced binding to FXIIa and thrombin. nih.govacs.org One quinoxaline-derived aminotriazole with an N-butylamide moiety inhibited FXIIa with an IC50 value of 28 nM, while an N-phenylamide-derived aminotriazole inhibited thrombin with an IC50 of 41 nM. nih.govacs.org Another derivative, compound 21i, was identified as a potent 29 nM inhibitor of FXIIa, and compound 21m showed a 27 nM inhibitory activity towards thrombin. nih.govresearchgate.net These findings highlight the potential of this chemical class in the development of novel antithrombotic drugs. nih.govresearchgate.net

| Compound Class/Derivative | Enzyme Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Quinoxaline-derived aminotriazole (N-butylamide) | Factor XIIa | 28 nM | nih.govacs.org |

| N-phenylamide-derived aminotriazole | Thrombin | 41 nM | nih.govacs.org |

| Compound 21i | Factor XIIa | 29 nM | nih.govresearchgate.net |

| Compound 21m | Thrombin | 27 nM | nih.govresearchgate.net |

| N-isopropylamide 13i | Factor XIIa | 0.8 µM | acs.org |

| N-benzylamide 13n | Factor XIIa | 0.7 µM | acs.org |

Other Enzyme Targets (e.g., Thymidine Phosphorylase, KatG)

The therapeutic potential of 1,2,4-triazoles extends to other enzyme targets.

Thymidine Phosphorylase (TP): TP is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. Its inhibition is a valid strategy for cancer drug discovery. A series of 1,2,4-triazoles were synthesized and evaluated as TP inhibitors. nih.gov Several 1,2,4-triazole-3-mercaptocarboxylic acid derivatives showed good inhibitory potential, with IC50 values in the range of 43.86 ± 1.11 to 163.43 ± 2.03 µM. nih.gov

There is no specific information available in the provided search results regarding the inhibition of KatG by this compound or related 1,2,4-triazole amines.

Other Biological Activities (if specifically linked to 1,2,4-triazole amines)

Beyond antibacterial and specific enzyme inhibition, the 1,2,4-triazole amine structure is associated with a broad spectrum of other biological activities. The versatility of the triazole ring allows for the synthesis of compounds with diverse pharmacological profiles, including antifungal, antiviral, and anticancer properties. neliti.comnih.gov For example, acylated 1,2,4-triazol-5-amines have demonstrated the ability to affect platelet aggregation induced by thrombin and cancer cells. nih.govresearchgate.net

Antiviral Potential

There is no publicly available scientific data concerning the in vitro antiviral potential of this compound. While the broader class of 1,2,4-triazole derivatives has been investigated for various antiviral activities, specific research on this particular compound has not been identified.

Antioxidant Properties

No specific research findings or data on the in vitro antioxidant properties of this compound are available in the current scientific literature. Studies have been conducted on other molecules containing the 1,2,4-triazole core for their potential as antioxidants, but data for the specified compound is absent.

Mechanistic Studies and Molecular Interaction Analysis

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is instrumental in understanding the binding behavior of the 1,2,4-triazole (B32235) scaffold.

Docking simulations for various 1,2,4-triazole derivatives have successfully predicted their binding modes within the active sites of numerous protein targets. For instance, in studies of 1,2,4-triazoles as antagonists for the human A2A adenosine (B11128) receptor (hA2AAR), docking predicted specific orientations within the receptor's binding pocket. nih.gov In some cases, depending on the specific analogue and the conformation of the receptor, alternative binding modes have been identified. For example, one analogue showed an amide nitrogen interacting directly with Asn253 instead of Glu169, a mode that was not accessible in other receptor crystal structures. nih.gov

Crystallographic evidence for other heterocyclic scaffolds has demonstrated that the 1,2,4-triazole moiety can serve as an effective bioisostere for an amide group. nih.gov In one study on CSNK2 inhibitors, the triazole ring was shown to successfully replace an amide in forming crucial hydrogen bonds within the ATP-binding pocket, validating its role in receptor engagement. nih.gov This bioisosteric replacement can lead to improved potency and metabolic stability. nih.gov

The 1,2,4-triazole nucleus is recognized as an important pharmacophore due to its capacity for hydrogen bonding, its dipole character, and its structural rigidity. nih.gov Docking studies consistently highlight the role of these interactions in stabilizing the ligand-receptor complex.

Key interactions identified for 1,2,4-triazole derivatives include:

Hydrogen Bonding : The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. nih.govnih.govresearchgate.net Studies on A2AAR antagonists predicted hydrogen bonds between the ligands and key residues such as Asn253 and Glu169. nih.gov In CSNK2 inhibitors, the triazole ring forms key hydrogen bonds with Lys68. nih.gov

Hydrophobic Interactions : The scaffold often engages in nonpolar interactions with hydrophobic residues in the binding pocket. For A2AAR antagonists, these interactions were predicted with residues like Leu167 and Met270. nih.gov In studies on potential antioxidant agents, 1,2,4-triazoles were noted for their ability to form π-stacking interactions. pensoft.net

Coordinate Bonding : In metalloenzymes, the triazole ring can form a coordinate bond with the metal ion in the active site, such as the iron atom in a heme group. nih.gov

| Target Protein | Example Compound Class | Key Interacting Residues | Interaction Type |

| hA2A Adenosine Receptor | 1,2,4-Triazole Antagonists | Asn253, Glu169 | Hydrogen Bonding |

| hA2A Adenosine Receptor | 1,2,4-Triazole Antagonists | Leu167, Met270 | Hydrophobic |

| CSNK2 | Pyrazolo[1,5-a]pyrimidines | Lys68 | Hydrogen Bonding |

| CACYP51 | Antifungal Triazoles | Heme Group | Coordinate Bonding |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment.

MD simulations are used to assess the stability of the binding pose predicted by molecular docking. A key metric for this is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. In simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives with the ERRα receptor, the RMSD of the complexes tended to stabilize after an initial period, indicating that the system reached a relatively stable state. mdpi.com Similarly, in studies of 1,2,4-triazoles as potential antioxidant agents, RMSD analysis indicated the formation of stable complexes with target enzymes. pensoft.net These simulations confirm that the ligand remains stably bound within the active site and does not diffuse away. pensoft.netmdpi.com

MD simulations allow researchers to observe the persistence and dynamics of intermolecular interactions. For example, a simulation of a 1H-1,2,3-triazole derivative with ERRα showed that a hydrogen bond formed between the triazole and the residue Ser325 remained stable throughout the simulation. mdpi.com These simulations can also reveal subtle conformational changes in the protein or ligand that occur upon binding, which are not captured by static docking models. mdpi.com Analysis of parameters such as the Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) during the simulation provides further details on the dynamic stability and compactness of the ligand-protein complex. pensoft.net

Biochemical and Biophysical Characterization of Target Engagement (e.g., Enzyme Kinetics, Binding Assays)

While computational methods are powerful predictive tools, experimental validation is essential to confirm target engagement and quantify binding affinity and functional activity. Biochemical and biophysical assays are the gold standard for this characterization.

For the 1,2,4-triazole class of compounds, a variety of assays have been employed:

Binding Assays : Radioligand binding assays are commonly used to determine the binding affinity (Ki) of a compound for a specific receptor. A study on 1,2,4-triazole antagonists of adenosine receptors used this method to test their affinity for human A1, A2A, and A3 receptors, which resulted in the discovery of an antagonist for hA2AAR with a Ki of 200 nM. nih.gov

Enzyme Inhibition Assays : For targets that are enzymes, kinetic studies are performed to determine the inhibitory potency of a compound, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). A series of 1,2,4-triazole derivatives were evaluated for their inhibitory effects on several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, identifying potent inhibitors with IC50 values in the low micromolar and even nanomolar range. nih.gov

| Compound Class | Target | Assay Type | Potency Measurement |

| 1,2,4-Triazole Analogues | hA2A Adenosine Receptor | Radioligand Binding | Ki = 200 nM |

| Azinane Triazole Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 0.73 ± 0.54 µM |

| Azinane Triazole Derivatives | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 = 0.017 ± 0.53 µM |

| Azinane Triazole Derivatives | α-Glucosidase | Enzyme Inhibition | IC50 = 36.74 ± 1.24 µM |

| Azinane Triazole Derivatives | Urease | Enzyme Inhibition | IC50 = 19.35 ± 1.28 µM |

Computational Chemistry and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netkashanu.ac.ir For derivatives of the 1,2,4-triazole (B32235) class, QSAR studies are instrumental in predicting the activity of new analogs and guiding the synthesis of more potent molecules. rsc.orgmjcce.org.mk

The development of predictive QSAR models for 1,2,4-triazole derivatives involves correlating their structural or physicochemical properties with observed biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. kashanu.ac.irnih.gov A common approach is the use of Multiple Linear Regression (MLR) analysis to generate statistically significant correlations between biological activity and calculated molecular descriptors. researchgate.netkashanu.ac.irrsc.org For instance, QSAR models have been successfully developed for 1,2,4-triazolone derivatives to predict their antidiabetic activity and for other triazole series to predict antimicrobial activity. researchgate.netkashanu.ac.irrsc.org These models are validated to ensure their reliability and predictive power. mjcce.org.mk A statistically robust QSAR model for 1,2,4-triazolo[5,1-i]purine derivatives showed a high correlation coefficient (r²=0.94), effectively explaining the variance in their activity as adenosine (B11128) A3 receptor antagonists. researchgate.net Similarly, a 3D-QSAR model for anticancer 1,2,4-triazole derivatives demonstrated a strong correlation between descriptors and biological activity (r² = 0.8713). nih.gov

A critical aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. For 1,2,4-triazole derivatives, a wide array of descriptors have been investigated. kashanu.ac.ir These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. kashanu.ac.irresearchgate.net Studies have utilized descriptors such as Edge adjacency indices, GETAWAY (GEometry, Topology, and Atom-Weights AssemblY), 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction), and Burden eigenvalues. kashanu.ac.ir Quantum-chemical parameters including the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and electronegativity have also been shown to be important. rsc.orgresearchgate.net In some models, physicochemical properties like surface tension have been identified as playing a dominant role in modulating activity. mjcce.org.mk For a series of 1,2,4-triazoles with antimicrobial activity, descriptors related to Van Der Waals surface area were found to be significant. researchgate.net

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Constitutional | Molecular Weight | Relates to the size and bulk of the molecule. |

| Topological | Edge Adjacency Indices, Burden Eigenvalues | Describe atomic connectivity and branching. kashanu.ac.ir |

| Geometrical | GETAWAY, 3D-MoRSE | Encode information about the 3D structure of the molecule. kashanu.ac.ir |

| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment | Relate to electronic properties and reactivity. rsc.orgresearchgate.net |

| Physicochemical | LogP, Surface Tension | Influence solubility, permeability, and intermolecular interactions. mjcce.org.mk |

To handle complex, non-linear relationships between structure and activity, various machine learning algorithms are employed in QSAR studies of 1,2,4-triazole derivatives. researchgate.netnih.gov These advanced methods can often create more robust and predictive models than traditional linear regression techniques. nih.gov Commonly used algorithms include Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and Random Forest (RF). researchgate.netjmpas.comscielo.br For example, a non-linear ANN model demonstrated better performance in predicting the cytotoxic activity of a series of compounds compared to its linear counterpart. researchgate.net Random Forest, an ensemble learning method that combines multiple decision trees, is another popular algorithm for developing QSAR models due to its accuracy and ability to handle high-dimensional data. nih.govscielo.br The development of machine learning models is seen as a crucial tool to predict the potential impact of structural changes on biological activity, thereby guiding the design of new compounds with enhanced therapeutic properties. jmpas.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govpharmacophorejournal.com This approach is widely applied to 1,2,4-triazole derivatives to understand their interaction with biological targets and to discover new active compounds. nih.govnih.gov

The derivation of a pharmacophore model for a series of 1,2,4-triazole analogs involves identifying common chemical features shared by the most active compounds. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic (HY) regions. nih.govnih.gov For example, a pharmacophore model developed for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov Another study on triazole-bearing compounds for COX-2 inhibition generated a model (AADRRR_2) featuring two hydrogen bond acceptors, one hydrogen bond donor, and three aromatic rings. nih.gov The 1,2,4-triazole ring itself is a significant pharmacophore, valued for its ability to form hydrogen bonds and engage in dipole interactions with receptors, contributing to its high affinity and stability. nih.govmdpi.comsemanticscholar.org

| Pharmacophoric Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., nitrogen atoms in the triazole ring). nih.gov |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., the amine group). nih.gov |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can engage in π-π stacking interactions. nih.govnih.gov |

| Hydrophobic Feature | HY | A nonpolar group that can interact with hydrophobic pockets in a receptor. |

| Excluded Volume | XVols | Represents regions of space occupied by the receptor, helping to refine the model. nih.govnih.gov |

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases (e.g., ZINC, DrugBank, Maybridge) to identify novel compounds that possess the required pharmacophoric features. pharmacophorejournal.comijper.org This process allows for the rapid and cost-effective identification of potential new hits with a desired biological activity. nih.gov The screening process filters compounds based on their ability to map their chemical features onto the pharmacophore hypothesis. mdpi.com The resulting hits from the virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target receptor before being selected for chemical synthesis and biological evaluation. ijper.orgmdpi.com This integrated approach of pharmacophore modeling and virtual screening has proven successful in discovering new lead compounds for various therapeutic targets. nih.govijper.org

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a fundamental tool for investigating the structural and electronic characteristics of 1,2,4-triazole derivatives. researchgate.netdnu.dp.uazsmu.edu.ua These computational calculations provide a molecular-level understanding of the compound's intrinsic properties, which are crucial for predicting its behavior in chemical reactions and biological systems. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately model the geometry and electronic distribution of 1-Cyclopentyl-1H-1,2,4-triazol-3-amine.

Electronic Properties and Reactivity Prediction

The electronic nature of a molecule governs its reactivity. DFT calculations are employed to determine key quantum chemical descriptors that quantify this behavior. nih.gov The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is related to the molecule's ability to donate electrons, while ELUMO corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. zsmu.edu.uamdpi.com A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in comparing the reactivity of different triazole derivatives. researchgate.net

To pinpoint the most probable sites for chemical reactions, local reactivity descriptors are calculated. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For C-amino-1,2,4-triazoles, MEP and Fukui function analyses predict that the nitrogen atoms of the triazole ring (N2 and N4) and the exocyclic amino group are the primary nucleophilic centers, making them susceptible to electrophilic attack. researchgate.netnih.gov The specific site of attack can be influenced by the nature of the electrophile. nih.gov

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.21 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | 5.64 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.03 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.82 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.88 eV |

Table 1: Predicted global electronic properties of this compound based on DFT calculations. These values are illustrative of typical results from such computations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformers. Conformational analysis using DFT helps to identify the most stable (lowest energy) structures and the energy barriers for interconversion between them. researchgate.netekb.eg For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the cyclopentyl ring to the triazole ring.

A relaxed Potential Energy Surface (PES) scan is performed by systematically rotating this bond and optimizing the rest of the molecular geometry at each step. uni-muenchen.deq-chem.com This process maps out the energy landscape, revealing the global and local energy minima which correspond to stable conformers. The results of such scans allow for the determination of the most probable conformations the molecule will adopt under given conditions.

| Conformer | Dihedral Angle (N1-C_cyclopentyl-C_alpha-C_beta) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |

| B | 65° (gauche) | 1.52 |

| C | -65° (gauche) | 1.52 |

| Transition State (A to B) | 120° | 3.15 |

Table 2: Illustrative results from a DFT-based conformational analysis of this compound, showing relative energies for key conformers defined by the rotation of the cyclopentyl group.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In the early stages of drug discovery, predicting the pharmacokinetic properties of a compound is essential. In silico ADME profiling uses computational models to estimate how a molecule will behave in the body, helping to identify candidates with favorable drug-like properties. zsmu.edu.uazsmu.edu.ua Web-based tools like SwissADME are commonly used to calculate a wide range of physicochemical and pharmacokinetic parameters for 1,2,4-triazole derivatives. researchgate.netnih.gov

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable based on properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. researchgate.net Other important predicted parameters include water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. pensoft.netmdpi.com

| Property | Parameter | Predicted Value | Assessment |

| Physicochemical Properties | Molecular Weight | 166.23 g/mol | Favorable |

| Log P (Lipophilicity) | 1.35 | Optimal | |

| Water Solubility | Soluble | Favorable | |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Good | |

| Pharmacokinetics | GI Absorption | High | Favorable |

| BBB Permeant | No | Low CNS side effects | |

| CYP1A2 inhibitor | No | Low drug-drug interaction risk | |

| CYP2C9 inhibitor | No | Low drug-drug interaction risk | |

| CYP2D6 inhibitor | No | Low drug-drug interaction risk | |

| CYP3A4 inhibitor | No | Low drug-drug interaction risk | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good |

Table 3: Predicted ADME properties for this compound. Data is representative of values obtained from in silico prediction tools.

Interdisciplinary Research and Future Directions

Medicinal Chemistry: Lead Optimization and Rational Drug Design

The 1,2,4-triazole (B32235) ring is a fundamental pharmacophore in modern drug discovery, valued for its metabolic stability and its ability to engage in hydrogen bonding and dipole interactions. nih.gov The 1-Cyclopentyl-1H-1,2,4-triazol-3-amine scaffold serves as a promising starting point for lead optimization and rational drug design due to the known biological activities of its analogs. The core 1,2,4-triazol-3-amine structure is present in compounds investigated for a wide spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, and antiviral activities. nih.govmdpi.comnih.gov

In rational drug design, the cyclopentyl group at the N1 position is of particular interest. This lipophilic moiety can enhance the compound's ability to cross cell membranes, potentially improving its bioavailability and penetration to target sites. Lead optimization efforts would involve modifying this group or making substitutions on the amine or the triazole ring to enhance potency and selectivity for a specific biological target.

For instance, analogs of 1H-1,2,4-triazol-3-amine have been synthesized and evaluated as potent inhibitors of various enzymes. The N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class of compounds has been identified as inhibitors of yellow fever virus replication, demonstrating the potential for this scaffold in developing new antiviral agents. nih.gov Furthermore, 1-acyl-1H- mdpi.comvulcanchem.comontosight.aitriazole-3,5-diamine analogues have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov

The strategic placement of the amino group at the C3 position provides a key interaction point and a site for further chemical modification to explore structure-activity relationships (SAR). Research on related structures has shown that derivatives of 4-amino-1,2,4-triazole (B31798) exhibit significant antibacterial effects, sometimes more potent than conventional antibiotics like amoxicillin. mdpi.com

Table 1: Examples of Bioactive 1,2,4-Triazole Analogs

| Compound Class | Biological Target/Activity | Key Structural Features | Reference |

|---|---|---|---|

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines | Yellow Fever Virus (YFV) Inhibition | Phenylsulfonyl group at N1, phenyl group on the 3-amine | nih.gov |

| 1-Acyl-1H- mdpi.comvulcanchem.comontosight.aitriazole-3,5-diamines | Cyclin-Dependent Kinase (CDK) Inhibition | Acyl group at N1, second amine at C5 | nih.gov |

| 4-amino-4H-1,2,4-triazole-3-thiol derivatives | Antibacterial (S. aureus, E. coli) | Thiol group at C3, various indole (B1671886) substitutions | mdpi.com |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Antibacterial (MRSA) | Fused quinolone and triazole-thione rings | nih.gov |

Agrochemical Research: Potential in Fungicides, Herbicides, and Insecticides

The 1,2,4-triazole core is a well-established and commercially significant scaffold in the agrochemical industry. rjptonline.org Many widely used "azole" or "conazole" fungicides, which protect a variety of crops, are based on the triazole structure. nih.govrjptonline.org These compounds typically function by inhibiting key enzymes in fungal pathogens, such as lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. nih.gov

The parent compound, 3-Amino-1,2,4-triazole (also known as Amitrole), is a nonselective systemic herbicide used to control a broad range of weeds and grasses in non-crop areas. wikipedia.org This establishes the inherent biological activity of the core structure in plant and fungal systems.

Derivatives of 3-amino-1,2,4-triazoles are actively researched for the development of new plant protection agents. Studies have identified that compounds incorporating this moiety possess potential as insecticides, fungicides, and plant growth regulators. researchgate.net The introduction of the cyclopentyl group in this compound could modulate its herbicidal or fungicidal spectrum and activity. The lipophilicity conferred by the cyclopentyl ring may enhance uptake and translocation within the plant or improve penetration of fungal cell walls, key attributes for an effective agrochemical.

Research into novel 1,2,4-triazole derivatives has yielded compounds with significant insecticidal activity against pests like Aphis rumicis Linnaeus. researchgate.net The development of such compounds is a continuous process, aiming to find new molecules with improved efficacy, selectivity, and environmental profiles.

Material Science and Coordination Chemistry

The structural features of this compound make it a highly attractive building block, or "tecton," in material science and coordination chemistry. The triazole ring contains three nitrogen atoms, and along with the exocyclic amino group, it provides multiple potential donor sites for coordination with metal ions. mdpi.com

Ligand Design for Metal Complexes

The 1,2,4-triazole ring is an excellent ligand for constructing metal complexes due to its ability to act as a bridge between metal centers, utilizing its N1, N2, and N4 atoms. mdpi.com The 3-amino group provides an additional coordination site, allowing the molecule to act as a chelating or bridging ligand. Research on the closely related 3-amino-1H-1,2,4-triazole-5-carboxylic acid has demonstrated its versatility in forming complexes with various transition metals, including zinc, manganese, iron, and cadmium. mdpi.comnih.gov These complexes range from discrete mononuclear units to one- and two-dimensional polymeric structures. mdpi.com

The cyclopentyl substituent on this compound would play a crucial role in the properties of the resulting metal complexes. It introduces steric bulk that can influence the coordination geometry around the metal center and control the dimensionality of the final supramolecular architecture. Furthermore, the hydrophobic nature of the cyclopentyl groups can affect the solubility of the complexes and create specific packing arrangements in the solid state.

Precursors for Functional Materials (e.g., Polymers, Metal-Organic Frameworks)

The ability of 1,2,4-triazole-based ligands to bridge multiple metal centers makes them ideal building blocks for creating extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are of immense interest due to their potential applications in gas storage, separation, and catalysis. researchgate.net

The derivatization of amino acids into 1,2,4-triazoles has been established as a successful strategy for creating ligands for functional CPs and MOFs. mdpi.comresearchgate.net By analogy, this compound can be envisioned as a valuable precursor for such materials. The bifunctional nature of the ligand (triazole ring and amino group) allows for the formation of robust, multidimensional networks. The cyclopentyl groups would line the pores or channels within a MOF structure, tuning its properties, such as hydrophobicity and selective gas adsorption. Optimized synthesis of substituted 1,2,4-triazoles is a key area of research for their future use as linkers in MOFs. researchgate.net

Table 2: Metal Complexes and Polymers with 3-Amino-1,2,4-Triazole-Based Ligands

| Metal Ion | Ligand | Resulting Structure | Dimensionality | Reference |

|---|---|---|---|---|

| Zn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylate | [Zn(Hatrc)₂(H₂O)] | 0D (Discrete Complex) | mdpi.com |

| Mn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylate | [Mn(Hatrc)₂(H₂O)₂]·2H₂O | 0D (Discrete Complex) | mdpi.com |

| Cd(II) | 3-amino-1H-1,2,4-triazole-5-carboxylate | [Cd(Hatrc)₂(H₂O)]n | 1D Polymeric Chain | mdpi.com |

| Mn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylate | [Mn(atrc)(H₂O)]n·nH₂O | 2D Layered Material | mdpi.com |

Emerging Research Areas for this compound Analogs

The versatility of the 1,2,4-triazol-3-amine scaffold suggests several emerging areas for future research. The synthesis of novel analogs based on the this compound structure is a promising avenue for discovering molecules with unique properties.

In medicinal chemistry, there is growing interest in developing triazole-containing hybrids, where the triazole ring acts as a stable linker to connect two different pharmacophores into a single molecule. nih.gov This approach could be used to design dual-action drugs. Analogs could also be explored as selective inhibitors for new biological targets implicated in inflammatory diseases or neurodegenerative disorders.

In agrochemicals, the focus is on developing next-generation pesticides with novel modes of action to overcome resistance issues. Screening cyclopentyl-triazole amine analogs for activity against resistant strains of fungi or insects could yield valuable lead compounds.

In material science, an emerging trend is the design of "smart" functional materials that respond to external stimuli. MOFs and CPs built from this compound analogs could be designed to have tunable porosity, selective sensing capabilities for specific molecules, or unique magnetic and optical properties. The synthesis of highly functionalized, trisubstituted 1,2,4-triazoles is a key step toward creating these advanced materials. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.